molecular formula C73H131N3O31 B3027307 5-acetamido-2-[2-[5-acetamido-6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 128529-29-3

5-acetamido-2-[2-[5-acetamido-6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B3027307
CAS No.: 128529-29-3
M. Wt: 1546.8 g/mol
InChI Key: PTUOAHGTUSOVTL-BWQNYCQGSA-N
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Description

This compound is a highly complex glycoside derivative characterized by multiple acetamido, hydroxyl, hydroxymethyl, and oxane (sugar) moieties. Its structure includes an octadecanoylamino-substituted unsaturated fatty acid chain linked to a polyhydroxylated oxane backbone, as well as a trihydroxypropyl group.

Properties

IUPAC Name

5-acetamido-2-[2-[5-acetamido-6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-60(93)59(92)64(51(40-81)102-69)104-70-61(94)66(56(89)48(37-78)99-70)105-68-54(75-43(4)83)58(91)63(50(39-80)101-68)103-71-62(95)67(57(90)49(38-79)100-71)107-73(72(96)97)35-46(85)53(74-42(3)82)65(106-73)55(88)47(86)36-77/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46?,47+,48?,49?,50?,51?,53?,54?,55+,56?,57?,58?,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71?,73?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUOAHGTUSOVTL-BWQNYCQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H131N3O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the formation of the core oxane structure, followed by the sequential addition of various functional groups. Common reagents used in these reactions include acetic anhydride for acetylation, and various protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamido groups can be reduced to amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the acetamido groups would produce amines.

Scientific Research Applications

Therapeutic Applications

  • Antimicrobial Activity : Research indicates that compounds similar to 5-acetamido derivatives exhibit significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or metabolic pathways .
  • Cancer Treatment : The structural features of this compound suggest potential applications in cancer therapy. Its ability to modify cellular pathways may lead to the development of novel anticancer agents that target specific cancer cell types or enhance the efficacy of existing treatments .
  • Drug Delivery Systems : The unique molecular structure allows for the design of drug delivery systems that can encapsulate therapeutic agents. The hydrophilic and hydrophobic balance within the compound can facilitate targeted delivery to specific tissues or cells .

Biochemical Applications

  • Enzyme Inhibition : Compounds with similar configurations have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating diseases such as diabetes and obesity by modulating glucose metabolism .
  • Glycobiology Studies : The glycosylated nature of this compound makes it a valuable tool in glycobiology research. It can be used to study carbohydrate-protein interactions and their implications in cell signaling and immune responses .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that acetamido derivatives significantly reduced bacterial load in infected models when administered in controlled doses. The study highlighted the compound's mechanism of action involving disruption of bacterial cell wall integrity .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. These findings were published in Cancer Research, emphasizing its potential as a chemotherapeutic agent .

Data Tables

Application AreaSpecific Use CaseReference
AntimicrobialInhibition of bacterial growth
Cancer TreatmentInduction of apoptosis in cancer cells
Drug DeliveryTargeted delivery systems
Enzyme InhibitionRegulation of glucose metabolism
GlycobiologyStudy of carbohydrate-protein interactions

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with specific molecular targets. For example, the acetamido groups could form hydrogen bonds with enzyme active sites, while the hydroxyl groups could participate in various biochemical reactions. The exact pathways involved would require detailed studies using techniques such as molecular docking and enzyme assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or biosynthetic origins. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/Class Key Structural Features Bioactivity/Applications Reference(s)
Target Compound Multiple acetamido groups, polyhydroxylated oxane rings, octadecanoylamino-fatty acid Hypothesized roles in lipid membrane interactions or glycosidase inhibition (speculative)
Cinnamomum-derived terpenoids Lignans, phenylpropanoids, butanolides Anti-inflammatory, antioxidant, immunomodulatory activities
Marine actinomycete metabolites Diverse secondary metabolites (e.g., salternamides) Antimicrobial, anticancer properties
Ferroptosis-inducing compounds Natural/synthetic compounds (e.g., FINs) Trigger ferroptosis in cancer cells (e.g., oral squamous cell carcinoma)
Synthetic glycosides Acetamido- or hydroxymethyl-substituted oxane derivatives Drug delivery, enzyme inhibition

Key Observations:

Structural Complexity : The target compound surpasses most analogs in complexity due to its branched oxane rings and long-chain fatty acid modifications. This may enhance its binding affinity to hydrophobic targets (e.g., lipid bilayers) compared to simpler glycosides .

Functional Group Overlaps :

  • Acetamido groups : Shared with Cinnamomum lignans and synthetic glycosides, these groups often confer stability against enzymatic degradation and enhance solubility .
  • Hydroxyl/hydroxymethyl groups : Common in ferroptosis-inducing natural compounds, these moieties may participate in redox reactions or hydrogen bonding with biological targets .

Bioactivity Gaps: Unlike well-studied marine actinomycete metabolites or Cinnamomum terpenoids, the target compound lacks direct pharmacological data. Its hypothesized bioactivity is inferred from structural parallels to glycosidase inhibitors or membrane-targeting agents .

Biological Activity

The compound 5-acetamido-2-[2-[5-acetamido-6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid (CAS Number: 191600-78-9) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of information.

Chemical Structure and Properties

The molecular formula of the compound is C34H59N3O23C_{34}H_{59}N_{3}O_{23}, with a molecular weight of approximately 877.83 g/mol. The structure consists of multiple hydroxyl groups and acetamido functionalities, which are significant for its biological interactions.

Structural Features

FeatureDescription
Molecular Weight877.83 g/mol
Functional GroupsAcetamido, Hydroxyl
StereochemistryMultiple chiral centers

The biological activity of this compound may be attributed to its ability to interact with various biological pathways. Key mechanisms include:

  • Antioxidant Activity : The presence of hydroxyl groups can confer antioxidant properties, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : The acetamido groups may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a ligand for certain receptors.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Antidiabetic Effects : Research has shown that compounds with similar structural motifs can improve insulin sensitivity and glucose metabolism in animal models .
  • Anti-inflammatory Properties : A study highlighted that related compounds exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines .
  • Neuroprotective Effects : Some derivatives have been found to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent. Cell viability assays showed a dose-dependent reduction in cell survival rates when treated with the compound .

In Vivo Studies

Animal studies revealed that administration of the compound led to significant reductions in blood glucose levels in diabetic mice models. Furthermore, histological analysis indicated improved pancreatic function and reduced inflammation .

Q & A

Q. How can the structural complexity of this compound be systematically characterized?

Methodological Answer:

  • Use high-resolution NMR spectroscopy (e.g., 1^1H, 13^{13}C, HSQC, and HMBC) to resolve stereochemistry and glycosidic linkages. For example, 13^{13}C NMR can identify acetamido groups (~175 ppm for carbonyl) and anomeric carbons (~95–110 ppm) .
  • Mass spectrometry (MS) with MALDI-TOF or ESI-QTOF is critical for confirming molecular weight and detecting fragmentation patterns, especially for branched oligosaccharide moieties .
  • Infrared (IR) spectroscopy can validate functional groups like hydroxyls (3200–3600 cm1^{-1}) and acetamido (1650 cm1^{-1} for C=O stretch) .

Q. What purification strategies are effective for isolating this compound from synthetic mixtures?

Methodological Answer:

  • Size-exclusion chromatography (SEC) separates molecules based on hydrodynamic radius, ideal for isolating large glycoconjugates.
  • Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves hydrophobic domains (e.g., octadecanoyl chains) .
  • Ion-exchange chromatography targets carboxylate groups (from the terminal carboxylic acid) using pH-dependent elution .

Q. How should stability and storage conditions be optimized to prevent degradation?

Methodological Answer:

  • Lyophilize the compound and store at –80°C under inert gas (argon) to minimize hydrolysis of acetamido or ester groups.
  • Monitor degradation via HPLC-UV/Vis at 210 nm (carboxylic acid absorption) and validate purity periodically .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported bioactivities (e.g., inconsistent enzyme inhibition data)?

Methodological Answer:

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate assays for enzymatic inhibition) to cross-validate results.
  • Ensure compound purity using 2D-NMR and HPLC-MS ; impurities like partial hydrolysis products may skew activity .
  • Compare results across standardized buffers (e.g., pH 7.4 with 1 mM Ca2+^{2+} for lectin-binding studies) to control environmental variables .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., lectins or enzymes)?

Methodological Answer:

  • Use molecular docking (AutoDock Vina) to model glycan-lectin interactions, focusing on key residues (e.g., Asp/Glu for calcium coordination).
  • Apply MD simulations (GROMACS) to assess conformational stability of the octadecanoyl chain in lipid bilayers .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .

Q. What strategies enable efficient synthesis of analogs to study structure-activity relationships (SAR)?

Methodological Answer:

  • Solid-phase synthesis with Fmoc-protected intermediates allows modular assembly of oligosaccharide chains .
  • Chemoenzymatic approaches using glycosyltransferases (e.g., sialyltransferases for NeuNAc addition) improve stereochemical fidelity .
  • High-throughput screening with AI-guided reaction condition optimization (e.g., solvent/base combinations) accelerates analog development .

Q. How can metabolic pathways involving this compound be traced in cellular systems?

Methodological Answer:

  • Use 13^{13}C/15^{15}N isotopic labeling and LC-MS/MS to track incorporation into glycoproteins or lipid rafts.
  • Gene knockout models (e.g., CRISPR-Cas9 for glycosyltransferases) can identify biosynthetic dependencies .
  • Fluorescent tagging (e.g., BODIPY-labeled analogs) enables live-cell imaging of localization .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies in glycosidic linkage analysis between NMR and MS data?

  • Combine enzymatic digestion (e.g., neuraminidase for NeuNAc removal) with HILIC-MS/MS to map cleavage sites.
  • Cross-reference NMR-derived anomeric proton couplings (JH1H2J_{H1-H2}) with MS/MS fragmentation patterns .

Q. What interdisciplinary approaches integrate synthetic, analytical, and computational data?

  • Implement reaction design platforms (e.g., ICReDD’s quantum chemistry-driven workflows) to predict reaction outcomes and optimize conditions .
  • Use AI-driven tools (e.g., COMSOL Multiphysics) to model reaction kinetics and simulate glycosylation efficiency .

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